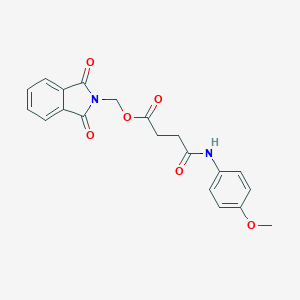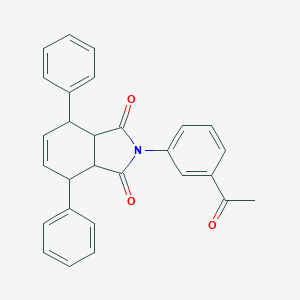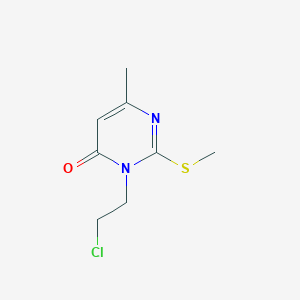
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalimide moiety with a methoxyaniline derivative, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group. The final step involves the coupling of the phthalimide derivative with 4-(4-methoxyanilino)-4-oxobutanoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the phthalimide and butanoate moieties can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyaniline site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
科学研究应用
(1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyaniline derivative may also play a role in binding to specific receptors or enzymes, modulating their function .
相似化合物的比较
Similar Compounds
Phthalimide derivatives: Compounds like N-(2-hydroxyethyl)phthalimide share structural similarities and are used in similar applications.
Methoxyaniline derivatives: Compounds such as 4-methoxyaniline are structurally related and have comparable chemical properties.
Uniqueness
What sets (1,3-Dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate apart is the combination of the phthalimide and methoxyaniline moieties, which provides unique chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C20H18N2O6 |
|---|---|
分子量 |
382.4g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl)methyl 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-6-13(7-9-14)21-17(23)10-11-18(24)28-12-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9H,10-12H2,1H3,(H,21,23) |
InChI 键 |
UJLRKJJVBKFCEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)
![5-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B458700.png)
![3-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B458702.png)

![4-(2-Chloroethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B458706.png)
![Ethyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B458711.png)

![4-amino-12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458718.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B458719.png)
![11-Benzyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458720.png)
![3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B458721.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458722.png)
![11-benzyl-4-phenyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458724.png)
